Inhibitors of HIV-proteinase: 4-hydroxybenzopyran-2-ones and 4-hydroxycycloalkyl[b]pyran-2-ones, alongside their sulfoneamide derivatives, are investigated as potential inhibitors of HIV-proteinase, a critical enzyme in the HIV replication cycle. []
Antiulcer Activity:
Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylate derivatives, combining 1,4-dihydropyridines with sulfanilamide and quinazolinone moieties, demonstrate antiulcer activity comparable to ranitidine. []
Atrial Antifibrillatory Effects: Triarylethanolamine and 3-[(dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1), both structurally distinct IKur blockers, show potential in treating atrial fibrillation by targeting the Kv1.5 channel. []
BCL-2 Inhibition:Venetoclax, a potent BCL-2 inhibitor, is studied for its oxidative impurities, specifically venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA), highlighting the importance of impurity profiling in drug development. [] Furthermore, the metabolism and disposition of venetoclax are investigated, revealing key metabolic pathways and the identification of a disproportionate human metabolite, M27. []
CCR5 Receptor Antagonism:4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) acts as a potent allosteric noncompetitive antagonist of the CCR5 receptor, a key target in HIV entry. The study explores its mechanism of action in comparison to other CCR5 antagonists. []
Cognitive Function Modulation in Alzheimer's Disease:The impact of γ-secretase inhibitors (GSIs) and modulators (GSMs) on cognitive function is investigated in amyloid precursor protein-transgenic and nontransgenic mice. The study highlights potential detrimental effects of GSIs due to β-C-terminal fragment (β-CTF) accumulation and the potential of GSMs as a safer alternative. []
Anti-Breast Cancer Activity:Novel 6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one derivatives are synthesized and screened for their anti-breast cancer activity, with promising results against estrogen receptor-positive MCF-7 and ZR-75-1 cell lines. []
Inhibition of ABL1, ABL2, and BCR-ABL1:Specific benzamide derivatives are developed to inhibit the activity of ABL1, ABL2, and BCR-ABL1, tyrosine kinases implicated in various cancers, showcasing the potential of benzamides in targeted cancer therapy. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: